N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide
Description
This compound features a 2,3-dihydro-1,3-benzothiazol-2-ylidene core substituted with a bromo group at position 6, a 2-ethoxyethyl chain at position 3, and a 4-nitrobenzamide moiety at the exocyclic nitrogen. The (2Z) configuration indicates the geometry of the imine bond.
Properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4S/c1-2-26-10-9-21-15-8-5-13(19)11-16(15)27-18(21)20-17(23)12-3-6-14(7-4-12)22(24)25/h3-8,11H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGQQHJGFDYGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines from nitro groups
Scientific Research Applications
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs or treatments.
Industry: The compound may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Benzothiazole vs. Thiazole Derivatives
Compound A : (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide ()
- Structural Differences : Replaces the benzothiazole core with a dihydrothiazole ring. Substituents include a 2-methoxyphenyl and phenyl group at positions 3 and 4, respectively.
- Key Findings: X-ray crystallography reveals bond lengths (C–S: 1.74 Å, C–N: 1.35 Å) and torsional angles (e.g., −176.94° for C1–C2–N1–C7) that stabilize the planar geometry .
Compound B : N-[(2Z)-6-Bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-4-(dimethylsulfamoyl)benzamide ()
- Structural Differences : Substitutes the 2-ethoxyethyl group with 2-methoxyethyl and replaces the nitro group with dimethylsulfamoyl.
- Impact : The shorter methoxy chain may reduce lipophilicity (logP: ~3.2 vs. ~3.5 for the target compound), while the sulfamoyl group enhances hydrogen-bonding capacity .
Substituent Variations: Nitrobenzamide vs. Other Benzamide Derivatives
Compound C : N-(4-nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide ()
- Structural Differences : Lacks the benzothiazole core but shares the nitrobenzamide and bromo substituents.
- Synthesis : Prepared via N-acylation of amines using 4-nitrobenzoyl chloride (67% yield, m.p. 139–142°C) .
- Key Contrast : The absence of the benzothiazole ring diminishes π-π stacking interactions, likely reducing biological activity compared to the target compound.
Compound D : N-(3-chlorophenethyl)-4-nitrobenzamide ()
- Structural Differences : Replaces the benzothiazolylidene group with a 3-chlorophenethyl chain.
- Fragmentation Analysis : Under ESI-MS, the nitrobenzamide group generates stable ions (m/z 150, 167), while the chlorophenethyl moiety produces m/z 139 via HCl loss. This highlights the stability of nitrobenzamide fragments across analogs .
Functional Group Effects: Ethoxyethyl vs. Allyl Substituents
Compound E : N-[(2Z)-6-bromo-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-triethoxybenzamide (, BA91821)
- Structural Differences : Substitutes 2-ethoxyethyl with an allyl group and adds triethoxybenzamide.
- The triethoxybenzamide increases steric bulk (MW: 505.42 vs. ~470 for the target compound) .
Physicochemical and Spectral Comparison
Table 1: Key Properties of Target Compound and Analogs
Biological Activity
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique molecular structure characterized by:
- Benzothiazole moiety : Known for diverse biological activities.
- Bromine atom : Potentially enhances reactivity.
- Ethoxyethyl group : May influence solubility and biological interactions.
- Nitro group : Often associated with increased biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The unique combination of functional groups allows it to modulate the activity of these targets, leading to various biological effects. For instance, the nitro group can enhance the compound's ability to interact with DNA or other cellular components, potentially leading to antitumor effects.
Biological Activity
Research indicates that benzothiazole derivatives exhibit a range of biological activities. The following table summarizes the potential activities associated with this compound and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzothiazole core with nitro and ethoxyethyl groups | Antitumor, Antimicrobial |
| Benzothiazole Derivative A | Similar benzothiazole core | Antimicrobial |
| Benzothiazole Derivative B | Contains nitro group | Anticancer |
| Ethoxyethyl Substituted Compound | Ethoxyethyl side chain | Anti-inflammatory |
Antitumor Activity
Recent studies have shown that benzothiazole derivatives possess significant antitumor activity. For instance, compounds similar to this compound were tested on various cancer cell lines (e.g., A549, HCC827) using both 2D and 3D culture methods. The results indicated that these compounds could effectively inhibit cell proliferation with IC50 values in the micromolar range .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been explored. Various studies have demonstrated that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, tests conducted against Staphylococcus aureus and Escherichia coli showed promising results, suggesting that the compound may serve as a potential lead for developing new antimicrobial agents .
Case Studies
- Antitumor Efficacy : In a study involving three human lung cancer cell lines (A549, HCC827, NCI-H358), compounds related to this compound exhibited significant cytotoxicity in both 2D and 3D assays. The findings indicated a higher efficacy in 2D assays compared to 3D models .
- Antimicrobial Testing : Another study assessed the antibacterial activity of benzothiazole derivatives using broth microdilution methods. The results indicated that certain derivatives showed comparable or superior activity against tested bacteria compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
